4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1,8-dioxa-4,11-diazaspiro[56]dodecan-3-one is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The choice of reagents and solvents is optimized for efficiency and cost-effectiveness. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of biological systems and pathways.
Medicine: Potential therapeutic applications include the development of new drugs or treatments.
Industry: It can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is unique due to its spirocyclic structure and phenyl group. Similar compounds include:
4-(Cyclopropylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one: This compound differs by having a cyclopropylmethyl group instead of a phenyl group.
4-(Methyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one: This compound has a methyl group in place of the phenyl group.
Properties
IUPAC Name |
4-phenyl-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-8-19-14(9-15-6-7-18-11-14)10-16(13)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCGCSBEUPPEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)CN(C(=O)CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.